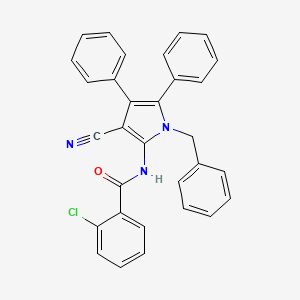
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide, also known as BZC or BZ-423, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide involves the reaction of 2-chlorobenzoic acid with benzylamine to form N-benzyl-2-chlorobenzamide, which is then reacted with 3-cyano-4,5-diphenyl-1H-pyrrole to form the desired compound.
Starting Materials
2-chlorobenzoic acid, benzylamine, 3-cyano-4,5-diphenyl-1H-pyrrole
Reaction
Step 1: 2-chlorobenzoic acid is reacted with benzylamine in the presence of a coupling agent such as EDCI or DCC to form N-benzyl-2-chlorobenzamide., Step 2: N-benzyl-2-chlorobenzamide is then reacted with 3-cyano-4,5-diphenyl-1H-pyrrole in the presence of a base such as triethylamine or sodium hydride to form the desired compound, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide is not fully understood, but it is believed to work by targeting a protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in regulating cellular processes such as apoptosis and inflammation. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to bind to mBDZR and modulate its activity, leading to the observed effects on inflammation, cancer cells, and viral infections.
Effets Biochimiques Et Physiologiques
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to inhibit the replication of certain viruses, including HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide in lab experiments is its potential to target multiple disease pathways. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research and development. However, one limitation of using N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide in lab experiments is its complex synthesis process, which can be time-consuming and require expertise in organic chemistry.
Orientations Futures
There are several future directions for research on N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide. One area of interest is its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide could be studied further for its potential use in treating viral infections such as HIV and hepatitis C. Another area of interest is the development of derivatives of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide that could have improved efficacy and lower toxicity.
Applications De Recherche Scientifique
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been studied extensively for its potential use in treating various diseases. It has been found to have anti-inflammatory properties that could be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has also been studied for its potential use in treating cancer, as it has been found to induce apoptosis (cell death) in cancer cells. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to have anti-viral properties that could be useful in treating viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3O/c32-27-19-11-10-18-25(27)31(36)34-30-26(20-33)28(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)35(30)21-22-12-4-1-5-13-22/h1-19H,21H2,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRXNGYVVPOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC=C3Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2616092.png)
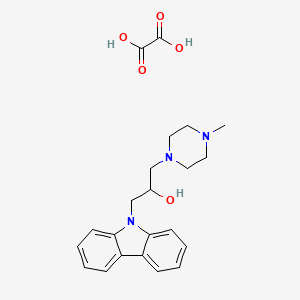
![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2616095.png)
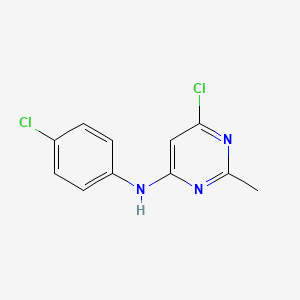
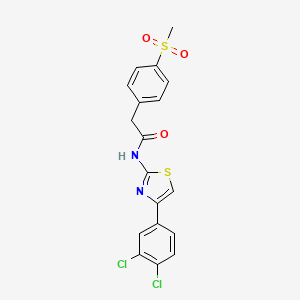
![Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2616099.png)
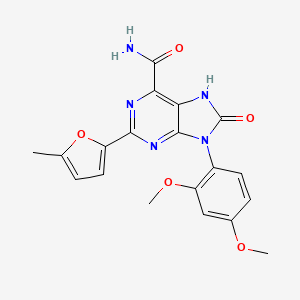
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2616103.png)
![(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2616105.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2616108.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2616111.png)
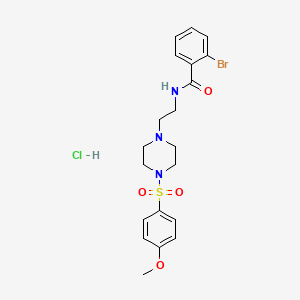
![Tert-butyl 4-[[methyl-(5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2616114.png)
![4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2616115.png)